3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Kinase inhibitor scaffold Heterocyclic SAR Electron-deficient heterocycles

This compound is a synthetic pyrrolidine-based propan-1-one derivative featuring a pyrazin-2-yloxy substituent. Classified within the broader family of heterocyclic amides, it is structurally related to kinase inhibitor scaffolds described in patent literature.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 2034449-24-4
Cat. No. B2802853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one
CAS2034449-24-4
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C18H21N3O3/c1-23-15-5-2-14(3-6-15)4-7-18(22)21-11-8-16(13-21)24-17-12-19-9-10-20-17/h2-3,5-6,9-10,12,16H,4,7-8,11,13H2,1H3
InChIKeyXXHONIZBKMTEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one: A Pyrazinyl-Pyrrolidine Research Compound for Kinase-Focused Discovery


This compound is a synthetic pyrrolidine-based propan-1-one derivative featuring a pyrazin-2-yloxy substituent. Classified within the broader family of heterocyclic amides, it is structurally related to kinase inhibitor scaffolds described in patent literature [1]. However, no peer-reviewed biological activity data or direct quantitative comparisons have been published for this specific compound as of April 2026. Its molecular formula is C18H21N3O3 and the molecular weight is 327.38 g/mol.

Why Generic Substitution Fails for 3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one: The Unvalidated Pyrazine Advantage


In-class compounds with pyrrolidine-propanone cores cannot be interchanged without risk, as the pyrazin-2-yloxy substituent uniquely modulates electronic and steric properties compared to pyrimidin-2-yloxy or methoxypyrazin-2-yloxy analogs [1]. While pyrazinyl groups are known to participate in π-stacking and hydrogen-bonding interactions in kinase active sites, the absence of published comparative IC50 or selectivity data means any substitution decision must be empirically validated. No direct head-to-head data exists to support substitution.

3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one: Quantitative Differentiation Evidence (Limited; Class-Level Inferences Only)


Pyrazin-2-yloxy vs. Pyrimidin-2-yloxy: Electronic and Steric Differentiation at the Heterocycle

The pyrazine ring (two nitrogen atoms in a 1,4-relationship) is more electron-deficient than the pyrimidine ring (nitrogens at 1,3-positions). This difference can alter hydrogen-bond acceptor strength and π-stacking propensity in kinase hinge-binding interactions [1]. However, no experimentally measured Ki, IC50, or selectivity window comparing 3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one with its pyrimidin-2-yloxy analog (CAS 2034251-07-3) has been reported in the public domain.

Kinase inhibitor scaffold Heterocyclic SAR Electron-deficient heterocycles

Potential BTK Kinase Inhibitory Activity: Class-Level Inference from Patent Disclosures

Patent GB2515785A discloses pyrazinyl-containing compounds as inhibitors of Bruton's tyrosine kinase (BTK) [1]. While the specific pyrazin-2-yloxy pyrrolidine propanone is not explicitly exemplified, the patent establishes that pyrazinyl substituents can engage the BTK active site. No IC50 or Ki values are available for the target compound against BTK or any other kinase. For reference, the well-known BTK inhibitor ibrutinib exhibits an IC50 of 0.5 nM in enzymatic assays (not directly comparable).

Bruton's tyrosine kinase (BTK) Kinase inhibition Cancer therapeutics

Application Scenarios for 3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one Based on Current Evidence


Kinase Selectivity Panel Screening for Hit Identification

Given the structural analogy to BTK inhibitor scaffolds [1], this compound may be used as a starting point for in-house kinase profiling panels. The absence of public data makes it a blank-slate candidate for discovering novel kinase selectivity profiles. Procurement should be accompanied by a plan for rapid enzymatic screening against a diverse kinase panel.

Chemical Probe Development via Structure-Activity Relationship (SAR) Exploration

The pyrazin-2-yloxy motif is underrepresented in publicly disclosed kinase inhibitors. This compound can serve as a core scaffold for systematic SAR studies, where analogues with pyrimidin-2-yloxy or substituted-pyrazinyl groups are synthesized and compared head-to-head to elucidate the contribution of the heterocycle to potency and selectivity [1].

In Vitro Pharmacology Tool for BTK-Dependent Pathway Dissection

If in-house testing confirms BTK inhibition, the compound could become a selective pharmacological tool. However, without selectivity data over related kinases (e.g., TEC, EGFR), its use as a pathway probe is premature. Procurement should be contingent on obtaining selectivity profiling data.

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.